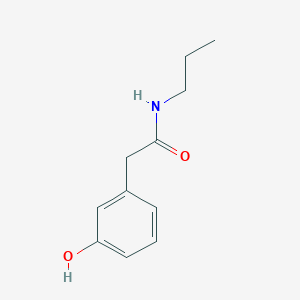

2-(3-hydroxyphenyl)-N-propylacetamide

Description

2-(3-Hydroxyphenyl)-N-propylacetamide is a synthetic acetamide derivative featuring a 3-hydroxyphenyl group attached to an acetamide backbone and an N-propyl substituent. This compound has been studied in the context of benzophenone derivatives, though initial research indicates it lacks cytotoxic activity against human cancer cell lines . Its structural simplicity—combining a phenolic hydroxyl group with a short alkyl chain—makes it a candidate for further modification to enhance bioactivity or target specificity.

Properties

IUPAC Name |

2-(3-hydroxyphenyl)-N-propylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-2-6-12-11(14)8-9-4-3-5-10(13)7-9/h3-5,7,13H,2,6,8H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFXPBIRDMMURAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CC1=CC(=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

2-(3-Hydroxyphenyl)-N-propylacetamide has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in biological studies to investigate the effects of phenylacetamide derivatives on cellular processes.

Medicine: It has potential therapeutic applications, including anti-inflammatory and analgesic properties.

Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(3-hydroxyphenyl)-N-propylacetamide exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory and pain pathways.

Pathways: It may modulate signaling pathways related to inflammation and pain, such as the NF-κB pathway.

Comparison with Similar Compounds

Key Observations:

- Heterocyclic Additions Enhance Activity : The thiadiazole-nitrofuran hybrid in compound 15 demonstrates significant antiparasitic activity, highlighting the role of electron-deficient heterocycles in targeting pathogens.

- Benzophenone Derivatives Show Varied Outcomes: While 2-(4-benzoyl-3-hydroxyphenoxy)-N-propylacetamide is inactive, other benzophenones with different substituents (e.g., 4-benzoyl) may exhibit distinct bioactivities.

Pharmacological Profiles

- Antiparasitic Potential: Compound 15’s IC₅₀ of 19.5 μM against promastigotes indicates that adding redox-active groups (e.g., nitrofuran) can enhance antiparasitic effects.

Target Selectivity and Structural Optimization

- NMR and Binding Studies : mentions 3-(3-hydroxyphenyl)-N-n-propylpiperidine, which shares the 3-hydroxyphenyl and N-propyl groups but incorporates a piperidine ring. Its IC₅₀ values for NMDA/PCP receptor binding (pIC₅₀ = 5.7 ± 0.2) suggest CNS activity, contrasting with the acetamide-based compounds’ lack of reported neuroactivity.

Preparation Methods

Temperature and Catalytic Effects

-

Direct Amidation : Room temperature suffices for HATU-mediated reactions, minimizing side reactions.

-

Acyl Chloride Method : Exothermic chlorination necessitates low temperatures (0°C) to prevent decomposition.

-

Transamidation : Elevated temperatures (60°C) enhance ester reactivity, though prolonged heating risks hydroxyl group oxidation.

Solvent Selection

-

Polar Aprotic Solvents : DMF and THF are preferred for coupling reactions due to their ability to stabilize intermediates.

-

Protic Solvents : Methanol in transamidation facilitates base solubility but may slow reaction kinetics.

Purification and Characterization

Chromatography : Silica gel chromatography with ethyl acetate/heptane gradients (7:3 to 1:1) effectively separates the product from unreacted starting materials.

Recrystallization : Ethanol/water mixtures (3:1) yield crystals with >99% purity, as confirmed by HPLC.

Spectroscopic Data :

-

¹H NMR (300 MHz, DMSO-d₆) : δ 9.45 (s, 1H, OH), 7.25–7.10 (m, 4H, aromatic), 3.20 (t, 2H, CH₂NH), 2.15 (s, 3H, COCH₃), 1.55–1.40 (m, 2H, CH₂), 0.90 (t, 3H, CH₃).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Cost | Scalability | Purification Ease |

|---|---|---|---|---|

| Direct Amidation | 78–85 | High | Moderate | Moderate |

| Acyl Chloride | 65–72 | Medium | High | High |

| Transamidation | 60–68 | Low | High | Low |

The direct amidation method balances yield and purity, while transamidation is preferable for industrial-scale production due to lower reagent costs .

Q & A

Q. What are the primary synthetic routes for 2-(3-hydroxyphenyl)-N-propylacetamide, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step organic reactions, including condensation of 3-hydroxyphenyl precursors with propylamine derivatives. Key steps may involve:

- Acetylation : Reacting 3-hydroxyaniline with acetyl chloride under controlled pH to prevent over-acylation.

- Alkylation : Introducing the propyl group via nucleophilic substitution, using catalysts like K₂CO₃ in polar aprotic solvents (e.g., DMF) .

- Purification : Column chromatography or recrystallization to isolate the final product.

Optimization parameters include temperature (60–80°C for acetylation), solvent choice (DMF vs. THF for alkylation), and stoichiometric ratios (1:1.2 amine:acetylating agent) .

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : - and -NMR confirm the aromatic proton environment and propyl/acetyl group integration .

- LC-HRMS : Validates molecular weight (e.g., [M+H] at m/z 222.1128) and detects impurities .

- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for distinguishing ortho/meta isomers .

Q. How can researchers ensure purity and avoid contamination by structural analogs during synthesis?

- HPLC with UV detection : Use a C18 column (mobile phase: acetonitrile/water, 70:30) to separate this compound from common byproducts like 2-(2-hydroxyphenyl) analogs .

- Related substance testing : Dissolve 0.1 g in 1000 mL water, dilute with acetonitrile, and analyze for peaks outside the target compound’s retention time .

Advanced Research Questions

Q. How do structural isomerization errors (e.g., ortho vs. meta substitution) impact biological activity, and how can these be addressed?

A 2015 study misidentified 2-(2-hydroxyphenyl)-N-propylacetamide as the meta-isomer due to incorrect starting materials, leading to flawed activity data . Resolution strategies:

- Isomer-specific NMR analysis : Compare -NMR shifts; meta-isomers show aromatic protons at δ 6.7–7.1 ppm, while ortho-isomers exhibit upfield shifts (δ 6.3–6.8 ppm) .

- Synthetic validation : Use HRMS to confirm intermediates at each step, avoiding cross-contamination .

Q. What methodologies are recommended for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Molecular docking : Screen against target proteins (e.g., kinases) using software like AutoDock Vina, focusing on hydrogen bonding with the hydroxyl and acetamide groups .

- Surface Plasmon Resonance (SPR) : Measure binding affinity (K) by immobilizing the target protein and flowing the compound at varying concentrations .

- In vitro assays : Use fluorescence-based enzymatic inhibition assays (e.g., for COX-2) with IC determination via dose-response curves .

Q. How can contradictory data in oxidation/reduction studies be resolved?

Conflicting reports on oxidation products (e.g., 3-oxo derivatives vs. quinones) may arise from solvent polarity or catalyst differences. Mitigation strategies:

- Controlled oxidation : Use mild oxidizing agents (e.g., MnO) in dichloromethane to favor ketone formation over ring oxidation .

- LC-MS/MS monitoring : Track reaction intermediates in real-time to identify divergent pathways .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

- Catalyst leaching : Heterogeneous catalysts (e.g., Pd/C) reduce racemization risks compared to homogeneous systems .

- Temperature gradients : Use microreactors for exothermic steps (e.g., acetylation) to prevent thermal degradation .

- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.